Didemethylclomipramine
Overview
Description
Didemethylclomipramine is a derivative of clomipramine, a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder. This compound is formed through the demethylation of clomipramine, resulting in a compound with distinct pharmacological properties. This compound is of interest due to its potential therapeutic applications and its role in understanding the metabolism of clomipramine.
Mechanism of Action
Target of Action
Didemethylclomipramine, also known as desmethylclomipramine, is the primary active metabolite of clomipramine . It primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
This compound acts as a potent inhibitor of serotonin and norepinephrine reuptake . By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission . This results in an overall mood-enhancing effect .
Biochemical Pathways
This compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission . This can result in downstream effects such as mood elevation and reduction of depressive symptoms .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver . It is further metabolized to 8-hydroxydesmethylclomipramine and didesmethylclomipramine . The apparent elimination half-life of this compound is about 96 hours . Its pharmacokinetics are influenced by various factors, including genetic polymorphisms, co-administration of other drugs, and environmental factors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic and noradrenergic neurotransmission . This can lead to mood elevation and a reduction in symptoms of depression and obsessive-compulsive disorder . It has also been shown to occupy the norepinephrine transporter in non-human primates in vivo .
Action Environment
Various pathological or environmental factors can influence the action of this compound. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of this compound, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, while long-term alcohol intake appears to reduce this metabolic pathway . Age can also influence the metabolism of this compound, often leading to a lower daily dose in elderly patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didemethylclomipramine can be synthesized through the demethylation of clomipramine. The process typically involves the use of strong acids or bases to remove the methyl groups from the nitrogen atoms in the clomipramine molecule. One common method involves the use of hydrochloric acid under reflux conditions, followed by neutralization and extraction to isolate the didemethylated product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale demethylation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the demethylation reaction.
Chemical Reactions Analysis
Types of Reactions: Didemethylclomipramine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the nitrogen atoms or the aromatic ring, leading to the formation of N-oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperature and solvent conditions.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Didemethylclomipramine has several scientific research applications, including:
Chemistry: Used as a model compound to study the demethylation process and the reactivity of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and its potential as a tool to understand the metabolism of clomipramine.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Comparison with Similar Compounds
Clomipramine: The parent compound, a tricyclic antidepressant with potent serotonin reuptake inhibition.
Desmethylclomipramine: A primary metabolite of clomipramine, with a preference for norepinephrine reuptake inhibition.
Imipramine: Another tricyclic antidepressant with a similar structure and pharmacological profile.
Uniqueness: Didemethylclomipramine is unique due to its specific demethylation, which alters its pharmacokinetics and pharmacodynamics compared to clomipramine and desmethylclomipramine. This compound provides insights into the metabolic pathways of tricyclic antidepressants and offers potential therapeutic benefits distinct from its parent and related compounds.
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-15-9-8-14-7-6-13-4-1-2-5-16(13)20(11-3-10-19)17(14)12-15/h1-2,4-5,8-9,12H,3,6-7,10-11,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZEFLZJRLKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211808 | |
Record name | Didemethylclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62724-32-7 | |
Record name | Didemethylclomipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062724327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didemethylclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMETHYLCLOMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3702101D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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